molecular formula C22H21NO4S B14999962 3-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one CAS No. 1011407-43-4

3-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B14999962
CAS No.: 1011407-43-4
M. Wt: 395.5 g/mol
InChI Key: JUUUWFBMAORAQC-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-7-(3-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes both methoxyphenyl and thienopyridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-7-(3-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHOXYPHENYL)-7-(3-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

3-(3,4-DIMETHOXYPHENYL)-7-(3-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-7-(3-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,4-DIMETHOXYPHENYL)-7-(3-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE apart from similar compounds is its unique combination of methoxyphenyl and thienopyridinone moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1011407-43-4

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C22H21NO4S/c1-25-15-6-4-5-13(9-15)16-11-20(24)23-21-17(12-28-22(16)21)14-7-8-18(26-2)19(10-14)27-3/h4-10,12,16H,11H2,1-3H3,(H,23,24)

InChI Key

JUUUWFBMAORAQC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2NC(=O)CC3C4=CC(=CC=C4)OC)OC

Origin of Product

United States

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